![molecular formula C22H19ClN4O2 B2819678 N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251581-01-7](/img/structure/B2819678.png)
N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and QSAR Studies
Research on derivatives of pyrimidine, specifically focusing on their synthesis and evaluation for antibacterial activity, revealed that certain compounds exhibit moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. QSAR studies indicated the importance of substituents' hydrophobicity or steric bulk for activity enhancement (Desai, Shah, Bhavsar, & Saxena, 2008).
Antitumor Evaluation
A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a specific derivative demonstrated significant activity, showing potential as an antitumor agent (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
The synthesis of novel thiazolidinone and acetidinone derivatives, followed by their evaluation for antimicrobial activity, unveiled compounds with promising results against various microorganisms. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Spectroscopic and Quantum Mechanical Studies
A study involving benzothiazolinone acetamide analogs, which share a structural motif with the compound of interest, explored their vibrational spectra, electronic properties, and photovoltaic efficiency. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells, indicating the broader application of pyrimidine derivatives in material science (Mary et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-26-14-24-20-18(15-7-4-3-5-8-15)12-27(21(20)22(26)29)13-19(28)25-17-10-6-9-16(23)11-17/h3-12,14H,2,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDNFWMRLHLMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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